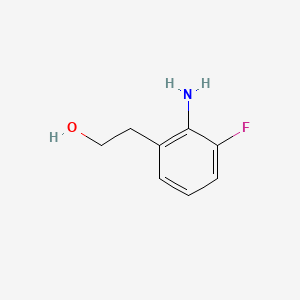

2-(2-Amino-3-fluorophenyl)ethanol

Description

Properties

IUPAC Name |

2-(2-amino-3-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVJIBTXEQZTSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-3-fluorophenyl)ethanol typically involves the reaction of 2-amino-3-fluorophenol with ethylene oxide under basic conditions. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Amino-3-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenyl ethanol derivatives .

Scientific Research Applications

2-(2-Amino-3-fluorophenyl)ethanol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is employed in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorine Substitution

The position and number of fluorine atoms significantly influence physicochemical and biological properties. Key analogues include:

(S)-2-Amino-2-(2-fluorophenyl)ethanol

- Molecular Formula: C₈H₁₀FNO

- Molecular Weight : 169.18 g/mol

- Substituents: Fluorine at position 2, amino at position 2.

- Key Difference: Fluorine is ortho to the amino group instead of meta.

2-Amino-2-(2,4-difluorophenyl)ethanol

Functional Group Variations

2-(2-Amino-3-fluorophenyl)acetic acid

- Molecular Formula: C₉H₁₀FNO₂

- Molecular Weight : 197.18 g/mol

- Functional Group: Acetic acid (-CH₂COOH) instead of ethanol.

- Key Difference : The carboxylic acid group introduces higher acidity (pKa ~4.7), affecting ionization state and solubility under physiological conditions .

1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone

- Molecular Formula: C₉H₇F₄NO

- Molecular Weight : 221.16 g/mol

- Functional Group: Trifluoroethanone (-COCF₃) instead of ethanol.

Halogen Substitution Comparisons

2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol

- Molecular Formula: C₁₄H₁₃Cl₂NO

- Molecular Weight : 294.17 g/mol

- Substituents : Chlorine atoms at positions 2 and 4.

- Key Difference : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce steric hindrance but diminish electronic effects. This compound may exhibit different pharmacokinetic profiles due to altered metabolism .

Physicochemical Data

Notes:

- The ethanol derivatives generally exhibit moderate water solubility due to hydrogen bonding from -OH and -NH₂ groups.

- Acetic acid derivatives show lower solubility at physiological pH due to ionization.

- Trifluoroethanone derivatives are highly lipophilic (logP >2), favoring lipid membranes but limiting aqueous solubility.

Q & A

Q. How does the ethanol moiety influence the solubility and purification of this compound?

- Methodological Answer : The hydroxyl group enhances solubility in polar solvents (e.g., ethanol, THF), facilitating recrystallization. Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, water/acetonitrile gradient) is recommended for purification. Solubility in aqueous buffers (pH-dependent) can be optimized for biological assays .

Advanced Research Questions

Q. How do computational methods predict the stability of this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model protonation states and electron density distribution. Thermodynamic frameworks (e.g., Gibbs free energy of hydrolysis) assess stability in acidic/basic media. For instance, the amino group’s basicity (pKa ~4–5) and fluorine’s electronegativity influence degradation pathways, such as deborylation in alkaline conditions (half-life studies under pH 12 vs. neutral) .

Q. What role does the fluorine substituent play in directing cross-coupling reactions involving this compound?

- Methodological Answer : The ortho-fluorine atom acts as a directing group in metal-catalyzed couplings (e.g., Suzuki-Miyaura). Computational analysis (Hammett parameters, σ = 0.34 for fluorine) reveals electron-withdrawing effects, which stabilize transition states and enhance regioselectivity. Catalyst systems like Pd(OAc)/SPhos or NiCl(dppp) are preferred for aryl boronate intermediates .

Q. How can hydrogen-bonding interactions in this compound be analyzed crystallographically?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves intermolecular H-bonds (e.g., O-H···N between ethanol and amino groups). Topological analysis (AIM theory) quantifies bond critical points, while Hirshfeld surfaces map interaction fingerprints. Temperature-dependent crystallography (100–300 K) assesses thermal stability .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Kinetic studies (e.g., SNAr reactions with thiols or amines) reveal rate acceleration due to fluorine’s electron-withdrawing effect. Isotopic labeling ( in ethanol) tracks nucleophilic attack at the benzylic carbon. Computational modeling (NBO analysis) quantifies charge distribution at reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.